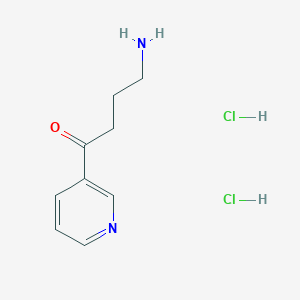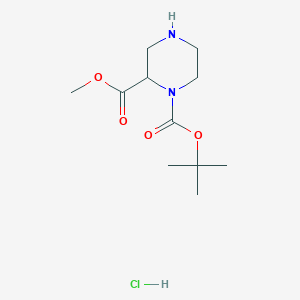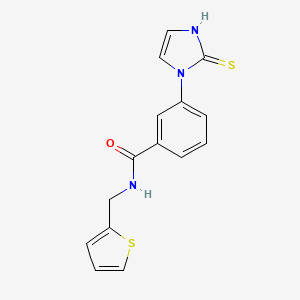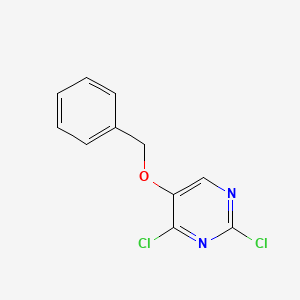![molecular formula C14H22Cl2N2 B1520757 (R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 1149340-39-5](/img/structure/B1520757.png)
(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride
Übersicht
Beschreibung
(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride (BOPD) is a synthetic compound that has been widely used in scientific research for its various applications. BOPD has been used in a variety of research areas, including drug synthesis, medicinal chemistry, and biochemistry. Its unique structure and reactivity make it an ideal tool for a range of scientific studies.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The structural similarity of pyrrolopyridine derivatives to DNA bases like adenine and guanine makes them effective in antiviral drug design. They can interfere with viral replication by mimicking these nucleobases, thus preventing the virus from multiplying .
Anticancer Therapy
Pyrrolopyridine derivatives have been identified as potential anticancer agents. For example, vemurafenib is a B-Raf enzyme inhibitor used for treating melanoma, and ceralasertib is under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .
Antimicrobial Activity
These compounds have shown promise in combating microbial resistance, which is a growing concern in medical science. They have been designed, synthesized, and tested as antimicrobial agents, showing good to strong activity against strains like E. coli, B. mycoides, and C. albicans .
Anti-inflammatory Properties
Fused pyridine derivatives, including pyrrolopyridines, have been reported to possess anti-inflammatory properties. They can be used to develop new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications .
Antituberculosis Agents
Given their bioactivity profile, pyrrolopyridine derivatives are also being explored as potential antituberculosis agents. Their ability to interact with bacterial enzymes and proteins can lead to the development of novel treatments for tuberculosis .
Antihypertensive Drugs
Pyrrolopyridine derivatives have been used in the synthesis of antihypertensive drugs. Their structural features contribute to the activity of these drugs, which are essential for managing high blood pressure .
Antifungal Treatments
The antifungal activity of pyrrolopyridine derivatives makes them candidates for developing new antifungal drugs. They can target fungal cells without affecting human cells, which is crucial for minimizing side effects .
Cation Recognition Properties
These derivatives have been evaluated for their cation recognition properties, which is significant for developing sensors and other analytical devices that can detect the presence of specific ions .
Eigenschaften
IUPAC Name |
(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H/t13-,14+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEITIKFRLCEDL-BQFBZIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661548 | |
| Record name | (4aR,7aR)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride | |
CAS RN |
1149340-39-5 | |
| Record name | (4aR,7aR)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)


